Bienvenue dans la boutique en ligne BenchChem!

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide

medicinal chemistry kinase inhibitor design structure-activity relationship

Procure this precise 5-(1-methylpyrazol-4-yl) regioisomer to ensure target engagement specificity. The naphthalene-1-sulfonamide terminus occupies a larger hydrophobic volume than pyridine-3-sulfonamide or benzene-sulfonamide analogs, directly altering binding-pocket complementarity. The 5-position pyrazole attachment distinguishes it from the 6-substituted regioisomer (CAS 2034313-44-3), which presents a different angular vector. Do not substitute with close analogs without confirmatory selectivity data—assay reproducibility depends on this exact scaffold. Ideal for JNK isoform profiling, carbonic anhydrase selectivity panels (hCA I, II, IX, XII), and FABP4/nuclear receptor probe development.

Molecular Formula C20H18N4O2S
Molecular Weight 378.4 g/mol
CAS No. 2034335-87-8
Cat. No. B6425980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide
CAS2034335-87-8
Molecular FormulaC20H18N4O2S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H18N4O2S/c1-24-14-18(13-22-24)17-9-15(10-21-12-17)11-23-27(25,26)20-8-4-6-16-5-2-3-7-19(16)20/h2-10,12-14,23H,11H2,1H3
InChIKeyINXQGFSUVGYXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide (CAS 2034335-87-8): Procurement-Relevant Identity and Physicochemical Profile


N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide (CAS 2034335-87-8) is a synthetic small molecule (MW 378.4 g/mol; formula C20H18N4O2S) belonging to the aryl-sulfonamide class [1]. It features a 1-methyl-1H-pyrazol-4-yl group attached to the 5-position of a pyridine ring, connected via a methylene linker to a naphthalene-1-sulfonamide moiety. The compound is cataloged as a research chemical with a computed XLogP3-AA of 2.5 and one hydrogen bond donor, placing it in favorable physicochemical space for cell permeability [1]. It has not been assigned a therapeutic indication and is supplied for laboratory research purposes .

Why N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide Cannot Be Replaced by Close Analogs


Within the pyrazolyl-pyridine sulfonamide series, minor structural variations produce fundamentally different molecular recognition profiles. The target compound’s naphthalene-1-sulfonamide terminus occupies a larger hydrophobic volume compared to pyridine-3-sulfonamide or benzene-sulfonamide analogs, altering both binding-pocket complementarity and physicochemical properties [1]. The 5-position attachment of the 1-methylpyrazole on the pyridine ring differentiates it from the 6-substituted regioisomer (CAS 2034313-44-3), which presents a distinct angular vector for target engagement . These structural features cannot be assumed interchangeable; procurement of any close analog without confirmatory data risks compromising assay reproducibility and target selectivity [2].

Quantitative Differentiation of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide from Closest Comparators


Regioisomeric Positional Differentiation: 5- vs. 6-Pyrazole Substitution

The target compound bears the 1-methyl-1H-pyrazol-4-yl group at the pyridine 5-position, whereas the closest regioisomer (CAS 2034313-44-3) places the same group at the 6-position. In the JNK inhibitor series reported by Mersal et al. (2023), the pyrazol-4-yl pyridine scaffold with arylsulfonamide tethers demonstrated that the positional attachment of the heterocycle directly governs kinase isoform selectivity; the lead compound 11e (IC50 JNK1 = 1.81 nM, JNK2 = 12.7 nM, JNK3 = 10.5 nM) achieved selectivity through specific spatial orientation of the pyrazole-pyridine core [1]. The 5-substituted regioisomer presents a distinct exit vector compared to the 6-substituted variant, which is expected to alter hydrogen-bonding geometry and hydrophobic packing in the ATP-binding pocket .

medicinal chemistry kinase inhibitor design structure-activity relationship

Naphthalene-1-sulfonamide vs. Pyridine-3-sulfonamide: Hydrophobic Volume and Binding-Pocket Complementarity

The target compound incorporates a naphthalene-1-sulfonamide group, which provides a larger hydrophobic surface area compared to the pyridine-3-sulfonamide analog (N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide). In the broader naphthalene-1-sulfonamide class, this moiety has been shown to engage deep hydrophobic pockets in target proteins; for example, naphthalene-1-sulfonamide derivatives achieve sub-micromolar inhibition of fatty acid binding protein 4 (FABP4) through hydrophobic collapse with the protein interior [1]. By contrast, the pyridine-3-sulfonamide analog presents a smaller, more polar surface that would favor different binding modes. The computed XLogP3-AA of 2.5 for the target compound [2] reflects the balanced lipophilicity contributed by the naphthalene ring.

sulfonamide SAR drug design binding affinity

Pyridine Core Heterocycle Differentiation: Pyridine vs. Pyrazine

The target compound contains a pyridine ring as the central scaffold, whereas the pyrazine analog (CAS 2034364-42-4) replaces the pyridine with a pyrazine (1,4-diazine). In kinase inhibitor design, pyridine nitrogen acts as a hydrogen-bond acceptor to the kinase hinge region, while pyrazine introduces a second nitrogen that alters both hydrogen-bonding capacity and electron distribution [1]. Literature precedence demonstrates that pyridine-to-pyrazine substitution in sulfonamide series can shift kinase selectivity profiles; for example, in the pyrazolopyridine-sulfonamide MMK inhibitor series, the pyridine nitrogen position was critical for aurora kinase A vs. CDK1 selectivity [2]. The target compound's pyridine core is therefore specifically suited for kinase targets requiring a single hinge-binding hydrogen-bond acceptor.

heterocyclic chemistry kinase hinge binding medicinal chemistry

Sulfonamide Zinc-Binding Motif: Class-Level Carbonic Anhydrase Inhibition Potential

The primary sulfonamide (-SO2NH-) group in the target compound is a well-established zinc-binding motif that coordinates the catalytic Zn²⁺ ion in carbonic anhydrase (CA) isoforms. Naphthalene-1-sulfonamide itself binds to human carbonic anhydrase II (hCA II) as demonstrated by X-ray crystallography (PDB: 6T4P) [1]. The target compound extends this core with a pyrazolyl-pyridine tail that may confer isoform selectivity. In contrast, N-methyl-sulfonamide analogs (e.g., CAS 2034308-21-7) lack the deprotonatable sulfonamide NH, abolishing zinc coordination and CA inhibition potential [2]. The target compound retains the intact primary sulfonamide, preserving this pharmacophoric feature.

carbonic anhydrase inhibition zinc-binding group sulfonamide pharmacology

High-Confidence Research Application Scenarios for N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide


Kinase Profiling and JNK Pathway Selectivity Screening

The pyrazol-4-yl pyridine scaffold with arylsulfonamide tether has demonstrated potent JNK isoform inhibition (JNK1 IC50 = 1.81 nM for lead compound 11e) with selectivity over a 50-kinase panel [1]. The target compound's 5-position pyrazole substitution and naphthalene-1-sulfonamide terminus position it as a candidate for broad kinase profiling studies, particularly for laboratories investigating JNK-dependent apoptosis, G2/M cell cycle arrest, or leukemia cell pharmacology. The compound should be benchmarked against SP600125 (reference JNK inhibitor) in any comparative study design.

Carbonic Anhydrase Isoform Selectivity Screening

Given the primary sulfonamide zinc-binding motif and the naphthalene-1-sulfonamide core's established binding to hCA II (PDB 6T4P) [2], this compound is suitable for carbonic anhydrase isoform selectivity panels. The pyrazolyl-pyridine tail may confer differential isoform selectivity compared to unsubstituted naphthalene-1-sulfonamide. Researchers should include acetazolamide as a reference standard and assess inhibition across hCA I, II, IX, and XII isoforms.

Hydrophobic Pocket Molecular Probe Development

The computed XLogP3-AA of 2.5 and the extended naphthalene aromatic system [3] make this compound appropriate as a fluorescent or affinity probe scaffold for hydrophobic binding pockets (e.g., FABP4, nuclear receptors). The methylene linker provides conformational flexibility, while the 1-methylpyrazole group offers a potential handle for further derivatization. The compound can serve as a starting point for structure-activity relationship (SAR) exploration of naphthalene-sulfonamide-based chemical probes.

Quote Request

Request a Quote for N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.